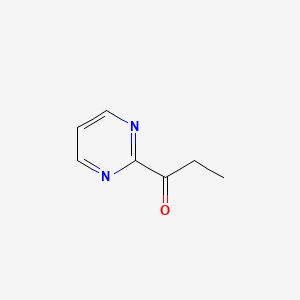

1-(Pyrimidin-2-YL)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRHBSOSIPLHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663939 | |

| Record name | 1-(Pyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54643-09-3 | |

| Record name | 1-(Pyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-YL)propan-1-one from 2-Cyanopyrimidine

This guide provides a comprehensive, scientifically-grounded overview and a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic ketone building block in medicinal chemistry. The synthesis proceeds via the nucleophilic addition of an ethyl Grignard reagent to 2-cyanopyrimidine. This document emphasizes the underlying reaction mechanisms, critical experimental parameters, and safety considerations to ensure a reproducible and efficient synthesis.

Strategic Overview: The Grignard Approach to Pyrimidinyl Ketones

The conversion of a nitrile to a ketone is a cornerstone transformation in organic synthesis, with the Grignard reaction being a primary method of choice.[1] This pathway is particularly effective as it forms a new carbon-carbon bond and proceeds through a stable intermediate that prevents over-addition, a common issue when reacting Grignard reagents with other carbonyl compounds like esters.[2]

The synthesis of this compound from 2-cyanopyrimidine leverages this classic reaction. The core of the transformation involves two distinct stages:

-

Nucleophilic Addition: An organomagnesium halide (Grignard reagent), specifically ethylmagnesium bromide, attacks the electrophilic carbon of the nitrile group on the pyrimidine ring.[3]

-

Acidic Hydrolysis: The resulting intermediate imine-magnesium salt is hydrolyzed under aqueous acidic conditions to yield the final ketone product.[3][4]

A critical aspect of this synthesis is the regioselectivity of the Grignard attack. The pyrimidine ring itself contains electrophilic carbons. However, studies have shown that for 2- and 4-substituted cyanopyrimidines, the Grignard reagent preferentially attacks the cyano group as desired.[5] This is in contrast to 5-cyanopyrimidines, which are more prone to nucleophilic addition directly onto the pyrimidine ring.[5][6] This inherent reactivity pattern makes the chosen starting material, 2-cyanopyrimidine, ideal for this transformation.

Mechanistic Deep Dive

The reaction proceeds through a well-understood, multi-step mechanism.

-

Step 1: Formation of the Imine Salt. The nucleophilic carbon of the ethylmagnesium bromide adds to the electrophilic carbon of the nitrile's C≡N triple bond. The electrons from the pi bond are pushed onto the nitrogen atom, forming a stable intermediate magnesium salt of the imine.[3] This intermediate is unreactive towards a second equivalent of the Grignard reagent because the negatively charged nitrogen prevents further nucleophilic attack.[2]

-

Step 2: Hydrolysis to Ketone. Upon introduction of aqueous acid (work-up), the imine salt is protonated to form an iminium ion. A water molecule then attacks the iminium carbon.[4] This is followed by a series of proton transfers, culminating in the elimination of ammonia (NH₃) and the formation of the stable ketone carbonyl group.[3]

Caption: Figure 1: Reaction Mechanism of Grignard Addition to 2-Cyanopyrimidine.

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the addition reaction, and the final work-up and purification.

Critical Prerequisite: Anhydrous Conditions Grignard reagents react violently with protic sources, especially water.[7] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Anhydrous solvents are mandatory.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.120 | 1.2 | Activate before use. |

| Bromoethane | C₂H₅Br | 108.97 | 11.99 g (8.1 mL) | 0.110 | 1.1 | Use freshly distilled. |

| 2-Cyanopyrimidine | C₅H₃N₃ | 105.10 | 10.51 g | 0.100 | 1.0 | Ensure it is dry. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | - | Solvent for Grignard prep. |

| Anhydrous THF | C₄H₈O | 72.11 | ~100 mL | - | - | Solvent for substrate. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~200 mL | - | - | For work-up. |

| Saturated NaCl (Brine) | NaCl | 58.44 | ~100 mL | - | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | For drying. |

| Iodine | I₂ | 253.81 | 1 small crystal | - | - | For initiation. |

Part A: Preparation of Ethylmagnesium Bromide

-

Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried under a flow of inert gas.

-

Initiation: Place the magnesium turnings (2.92 g) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature.

-

Grignard Formation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (11.99 g) in 100 mL of anhydrous diethyl ether.

-

Add approximately 10 mL of the bromoethane solution to the stirred magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the ethylmagnesium bromide reagent.

Part B: Reaction with 2-Cyanopyrimidine

-

Substrate Preparation: In a separate dry 250 mL flask, dissolve 2-cyanopyrimidine (10.51 g) in 100 mL of anhydrous tetrahydrofuran (THF). THF is used here to ensure the substrate remains soluble.

-

Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0°C using an ice-water bath.

-

Slowly add the solution of 2-cyanopyrimidine dropwise to the stirred Grignard reagent over a period of approximately 1 hour. It is crucial to maintain the temperature below 10°C during the addition to control the exothermic reaction and minimize side products.[7]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the 2-cyanopyrimidine starting material.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker (1 L), place 200 mL of ice-cold 1 M hydrochloric acid.

-

Very slowly and carefully, pour the reaction mixture into the stirred acidic solution. This step is highly exothermic and will produce gas; perform this addition cautiously in a well-ventilated fume hood.[7]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing & Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is the crude this compound. This material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure product.[9][10]

Caption: Figure 2: A flowchart summarizing the experimental workflow.

Safety and Handling Precautions

-

Grignard Reagents: Ethylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. It can ignite spontaneously in air. All operations must be conducted under a strict inert atmosphere.[7]

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present. All work must be performed in a certified chemical fume hood.[7]

-

Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic. Use ice baths for temperature control and perform additions slowly.[7]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[7]

Product Characterization

The final, purified product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight (136.15 g/mol ).[11][12]

-

Infrared (IR) Spectroscopy: To identify the characteristic ketone carbonyl stretch (typically ~1700 cm⁻¹).

Conclusion

The synthesis of this compound from 2-cyanopyrimidine via a Grignard reaction is a robust and reliable method. The key to success lies in the meticulous control of reaction parameters, particularly the maintenance of anhydrous conditions and the regulation of temperature during exothermic steps. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. US2337489A - Purification of ketones - Google Patents [patents.google.com]

- 10. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 11. This compound | C7H8N2O | CID 45080307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. appretech.com [appretech.com]

Spectroscopic data (NMR, IR, MS) of 1-(Pyrimidin-2-YL)propan-1-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-YL)propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound this compound. As a member of the pyrimidine family, a class of heterocyclic compounds considered "privileged structures" in medicinal chemistry, understanding its structural features is paramount for its application in research and drug development.[1] This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of expected spectral data, validated methodologies for data acquisition, and an integrated approach to structural elucidation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound (CAS No: 54643-09-3) is a heterocyclic ketone built upon a pyrimidine scaffold.[2][3] The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][4] The presence of the propanoyl group at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modification, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis of this compound, establishing a benchmark for its characterization.

Molecular Structure

The molecular formula of the compound is C₇H₈N₂O, with a molecular weight of approximately 136.15 g/mol .[2][3] A clear understanding of its atomic arrangement is essential for interpreting the spectroscopic data that follows.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent.[5]

-

Solvent Choice : Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it establishes the 'zero' reference point on the chemical shift scale (TMS at 0 ppm).

-

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve good signal dispersion.[5]

-

¹H NMR Acquisition :

-

Employ a standard single-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.

-

-

¹³C NMR Acquisition :

-

Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).

-

Set a spectral width of approximately 220-250 ppm.

-

A longer relaxation delay (5-10 seconds) and a sufficient number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5]

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase correction and baseline correction are performed using appropriate NMR software to yield the final spectrum.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

-

Pyrimidine Ring Protons (δ 7.0-9.5 ppm) : The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, shifting them downfield.

-

H4 & H6 : These two protons are equivalent due to symmetry around the C2-C5 axis. They are adjacent to one nitrogen atom and are coupled to H5, appearing as a doublet. Expected chemical shift: δ ~8.9 ppm (d, J ≈ 5.0 Hz) .

-

H5 : This proton is situated between two carbons and is coupled to both H4 and H6. It will appear as a triplet. Expected chemical shift: δ ~7.5 ppm (t, J ≈ 5.0 Hz) .

-

-

Propanoyl Chain Protons (δ 1.0-3.5 ppm) :

-

Methylene Protons (-CH₂-) : These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect will shift them downfield, and they will be split into a quartet by the adjacent methyl protons. Expected chemical shift: δ ~3.2 ppm (q, J ≈ 7.2 Hz) .

-

Methyl Protons (-CH₃) : These protons are on the terminal carbon of the chain. They are coupled to the methylene protons and will appear as a triplet. Expected chemical shift: δ ~1.2 ppm (t, J ≈ 7.2 Hz) .

-

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as all carbons except C4 and C6 are in unique chemical environments.

-

Carbonyl Carbon (C=O) : The carbonyl carbon is highly deshielded and will appear significantly downfield. Expected chemical shift: δ ~200 ppm .

-

Pyrimidine Ring Carbons : The chemical shifts are influenced by the electronegative nitrogen atoms.[6]

-

C2 : This carbon is bonded to two nitrogen atoms and the carbonyl group, making it very electron-deficient. Expected chemical shift: δ ~158 ppm .

-

C4 & C6 : These equivalent carbons are adjacent to a nitrogen atom. Expected chemical shift: δ ~157 ppm .

-

C5 : This carbon is the least deshielded of the aromatic carbons. Expected chemical shift: δ ~122 ppm .

-

-

Propanoyl Chain Carbons :

-

Methylene Carbon (-CH₂-) : Alpha to the carbonyl, this carbon is deshielded relative to a standard alkane. Expected chemical shift: δ ~38 ppm .

-

Methyl Carbon (-CH₃) : The terminal methyl carbon is the most shielded carbon in the molecule. Expected chemical shift: δ ~8 ppm .

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.9 | Doublet (d) |

| ~7.5 | Triplet (t) |

| ~3.2 | Quartet (q) |

| ~1.2 | Triplet (t) |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Analysis : Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation (Predicted)

The IR spectrum will provide clear evidence for the key functional groups.

| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine ring) |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1710 | C=O Stretch | Ketone |

| ~1580, ~1470, ~1420 | C=C and C=N Stretch | Pyrimidine Ring Skeletal Vibrations[7] |

| ~1360 | C-H Bend | -CH₃ |

| ~1250 | C-C(=O)-C Stretch/Bend | Acyl Group |

| Below 1000 | C-H Out-of-Plane Bending | Aromatic Ring |

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch around 1710 cm⁻¹. The series of sharp peaks between 1580-1420 cm⁻¹ are characteristic of the pyrimidine ring's skeletal vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which helps confirm its structure.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

-

Detection : Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure their mass-to-charge ratio (m/z).

Analysis of Mass Spectrum (Predicted)

-

Molecular Ion Peak : The molecular formula is C₇H₈N₂O, with a monoisotopic mass of 136.06 Da.[2] In positive ion ESI mode, the spectrum will be dominated by the protonated molecular ion.

-

[M+H]⁺ = 137.07 m/z

-

-

Key Fragmentation Pathways : The structure of the molecule suggests several likely fragmentation points under collision-induced dissociation (CID) in an MS/MS experiment.

References

An In-depth Technical Guide to 1-(Pyrimidin-2-YL)propan-1-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives are adept at interacting with biological macromolecules, making them a cornerstone in the design of novel therapeutic agents.[3][4] The versatility of the pyrimidine core has led to its incorporation in a wide array of approved drugs, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5] The compound 1-(Pyrimidin-2-YL)propan-1-one, a member of the 2-acylpyrimidine class, represents a valuable building block for the synthesis of more complex, biologically active molecules. Understanding its physical and chemical properties is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, and detailed protocols for its characterization.

Physicochemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 54643-09-3 | [6][7] |

| Molecular Formula | C₇H₈N₂O | [6][7] |

| Molecular Weight | 136.15 g/mol | [6][7] |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [8] |

| XLogP3 | 0.7 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the pyrimidine ring, which can be susceptible to nucleophilic attack, particularly at positions 4 and 6, depending on the reaction conditions and the nature of the nucleophile. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl group.

Nucleophilic Addition to the Carbonyl Group

The ketone functionality is a key site for chemical transformations. It can undergo nucleophilic addition reactions with a variety of reagents, such as Grignard reagents and organolithium compounds, to afford tertiary alcohols. Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1-(pyrimidin-2-yl)propan-1-ol.

Reactivity of the Pyrimidine Ring

The pyrimidine ring in 2-acylpyrimidines is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, especially if a good leaving group is present on the ring. While the parent compound does not have an obvious leaving group, the nitrogen atoms in the ring can be activated under certain conditions. Studies on related 2-sulfonylpyrimidines have shown that they are highly reactive towards nucleophiles like thiols, proceeding through a Meisenheimer-Jackson complex intermediate. This suggests that the pyrimidine core of this compound could be engineered for covalent modification of biological targets.

Proposed Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of a pyrimidine-2-carbonitrile with a Grignard reagent, such as ethylmagnesium bromide. This approach is based on the well-established reactivity of nitriles with organometallic reagents to form ketones after hydrolysis of the intermediate imine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound. These protocols are based on general laboratory practices for the handling of similar chemical entities.

Synthesis Protocol: Grignard Reaction with 2-Cyanopyrimidine

Causality: This protocol is designed based on the established reactivity of nitriles with Grignard reagents, providing a direct route to the desired ketone.[9] The use of anhydrous conditions is critical to prevent quenching of the highly reactive Grignard reagent.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reaction Setup: Add 2-cyanopyrimidine (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF) to the flask.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (1.1 equivalents, commercially available solution in THF or diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. Follow this with the addition of 1 M hydrochloric acid to hydrolyze the intermediate imine to the ketone.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure of the synthesized compound.

Caption: Workflow for NMR-based structural confirmation.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

Predicted Spectral Data:

-

¹H NMR (predicted): The spectrum is expected to show a triplet for the methyl protons (CH₃) around 1.2 ppm, a quartet for the methylene protons (CH₂) adjacent to the carbonyl group around 3.2 ppm, a triplet for the H5 proton of the pyrimidine ring around 7.5 ppm, and a doublet for the H4 and H6 protons around 8.9 ppm.

-

¹³C NMR (predicted): Key signals are anticipated for the methyl carbon, the methylene carbon, the carbonyl carbon (downfield, ~190-200 ppm), and three distinct signals for the pyrimidine ring carbons.

Causality: GC-MS is an excellent technique for assessing the purity of a volatile compound and confirming its molecular weight.

GC-MS Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program that allows for the separation of the product from any residual solvents or impurities. A typical program might start at 50-70 °C and ramp up to 250-280 °C.

-

MS Detection: The eluent from the GC column is directed into a mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting chromatogram for purity. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (136.15 g/mol ) and a characteristic fragmentation pattern.

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

FT-IR Analysis Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.[10]

-

Spectrum Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected absorptions for this compound include:

-

C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretch (aromatic): Bands in the region of 1400-1600 cm⁻¹.

-

C-H bend (aromatic): Bands in the fingerprint region (below 1000 cm⁻¹).

-

Safety and Handling

Pyrimidine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][2][3] Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic strategy, and detailed protocols for its characterization. The provided methodologies for synthesis and analysis are designed to be robust and reproducible, enabling researchers to confidently prepare and verify this important chemical intermediate. A thorough understanding of the properties and reactivity of such fundamental scaffolds is essential for the rational design and development of the next generation of pyrimidine-based therapeutics.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H8N2O | CID 45080307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. appretech.com [appretech.com]

- 8. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to the Isomers of C7H8N2O

This guide provides a comprehensive overview of the principal isomers corresponding to the molecular formula C7H8N2O, with a primary focus on the aminobenzamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, and significant applications of these compounds, grounding all information in established scientific literature.

Part 1: Nomenclature and Isomer Identification

The molecular formula C7H8N2O encompasses several structural isomers. Among the most significant in research and industrial applications are the aminobenzamides. These are aromatic compounds characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxamide group (-CONH₂). The relative positions of these functional groups give rise to three distinct isomers: ortho, meta, and para.

-

2-Aminobenzamide (Anthranilamide) : The ortho isomer.

-

3-Aminobenzamide : The meta isomer.

-

4-Aminobenzamide : The para isomer.

Other isomers for C7H8N2O include, but are not limited to, Nicotinyl methylamide and Benzoylhydrazine.[1][2][3] This guide will concentrate on the aminobenzamide isomers due to their extensive roles in medicinal chemistry and material science.

IUPAC Names and Synonyms

A clear understanding of the nomenclature is critical for unambiguous scientific communication.

| Isomer | Preferred IUPAC Name | Common Synonyms | CAS Number |

| ortho | 2-Aminobenzamide[4][5][6] | Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline[5][6] | 88-68-6[4][5] |

| meta | 3-Aminobenzamide[7][8][9] | m-Aminobenzamide, 3-AB, 3-ABA[7][8] | 3544-24-9[7][8] |

| para | 4-Aminobenzamide[10] | p-Aminobenzamide, p-Carbamoylaniline[10][11][12] | 2835-68-9[13][14] |

Part 2: Physicochemical Properties and Structural Data

The structural arrangement of the amino and amide groups profoundly influences the physicochemical properties of each isomer, which in turn dictates their biological activity and applications.

Structural Diagrams

The chemical structures of the three aminobenzamide isomers are depicted below.

Caption: 2D structures of aminobenzamide isomers.

Comparative Physicochemical Data

The following table summarizes key quantitative data for the aminobenzamide isomers, highlighting the impact of substituent positioning.

| Property | 2-Aminobenzamide | 3-Aminobenzamide | 4-Aminobenzamide |

| Molecular Weight ( g/mol ) | 136.15[4] | 136.154[7] | 136.15[13][15] |

| Melting Point (°C) | 108-114[4] | 115-116[7] | 181-183[13][14] |

| Appearance | White to brown/grey crystals or powder[4] | Off-white powder[7] | White to beige crystalline powder[13][14] |

| Solubility | Soluble in hot water and alcohol[16] | Insoluble in water[17] | Slightly soluble in water[11][14] |

| log P | 0.33[7] | -0.38[11] |

Part 3: Core Applications and Mechanistic Insights

The aminobenzamides are not merely structural variants; they possess distinct biological activities and industrial uses rooted in their unique chemical architectures.

3-Aminobenzamide: The PARP Inhibitor

Mechanistic Role: 3-Aminobenzamide (3-AB) is a well-established and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[7][18] PARP enzymes are crucial for DNA repair, transcriptional control, and programmed cell death.[7] The structural similarity of 3-AB to nicotinamide adenine dinucleotide (NAD+), a PARP substrate, allows it to bind to the enzyme's active site, preventing the catalytic cycle that consumes NAD+ during DNA repair.[7]

Therapeutic Potential: By inhibiting PARP, 3-AB can potentiate the effects of DNA-damaging agents, making it a subject of intense research in oncology.[8] Pharmacological inhibition of PARP is being explored as a monotherapy and in combination with chemotherapy or radiation.[8] Furthermore, PARP inhibitors may offer benefits in treating various cancers and retinopathies by reducing angiogenesis.[8]

Caption: Mechanism of PARP inhibition by 3-Aminobenzamide.

Experimental Protocol: PARP Inhibition Assay

A common method to quantify PARP inhibition is a cell-based assay using immunofluorescence to detect poly(ADP-ribose) (PAR) formation.

-

Cell Culture: Plate cells (e.g., HeLaS3 cervical cancer cells) in a 96-well plate and allow them to adhere overnight.[18]

-

Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., H₂O₂) for 10 minutes to activate PARP.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of 3-Aminobenzamide for 1 hour prior to DNA damage induction.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol.

-

Immunostaining: Incubate with a primary antibody against PAR, followed by a fluorescently-labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR. The IC₅₀ value, the concentration at which 50% of PARP activity is inhibited, can then be calculated.[18]

2-Aminobenzamide and 4-Aminobenzamide: Industrial Intermediates

Unlike their meta counterpart, the ortho and para isomers are primarily utilized as versatile chemical intermediates.

-

2-Aminobenzamide (Anthranilamide): This isomer is used as an acetaldehyde scavenger in polyethylene terephthalate (PET) bottles.[4][16] It also serves as an intermediate in the synthesis of agricultural chemicals, dyes, and pharmaceuticals.[4][16] In addition, it has applications as a corrosion inhibitor in lubricating oils for jet engines.[16]

-

4-Aminobenzamide: This compound is a crucial building block for synthesizing a range of organic pigments used in inks, paints, and plastics.[13] Its purity is paramount as it directly influences the color strength and stability of the final pigment.[13] In the textile industry, it functions as a high-fastness color agent in azoic coupling systems for dyeing fabrics like cotton.[13]

Synthesis Workflow: The synthesis of 4-Aminobenzamide often starts from p-nitrobenzoic acid, which undergoes condensation with ammonia, followed by a reduction step to convert the nitro group into an amino group.[14]

Caption: Simplified synthesis pathway for 4-Aminobenzamide.

Part 4: Conclusion and Future Outlook

The aminobenzamide isomers of C7H8N2O exemplify the principle of structure-activity relationship. While sharing the same molecular formula, their distinct spatial arrangements lead to vastly different applications. 3-Aminobenzamide's role as a PARP inhibitor continues to be a focal point in cancer research, with ongoing efforts to develop more potent and selective analogs. The industrial importance of 2- and 4-aminobenzamide as chemical intermediates underscores the foundational role of organic synthesis in materials science and consumer products. Future research will likely focus on leveraging the unique properties of these isomers to develop novel therapeutics, advanced materials, and more efficient industrial processes.

References

- 1. C7H8N2O - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A14756.22 [thermofisher.com]

- 5. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamides | Fisher Scientific [fishersci.com]

- 7. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 8. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzamide, 3-amino- [webbook.nist.gov]

- 10. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-Aminobenzamide | 2835-68-9 | FA03683 | Biosynth [biosynth.com]

- 16. 2-Aminobenzamide, 98+% | Fisher Scientific [fishersci.ca]

- 17. selleckchem.com [selleckchem.com]

- 18. caymanchem.com [caymanchem.com]

Theoretical and computational studies of 2-propionylpyrimidine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Propionylpyrimidine

Foreword

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] 2-Propionylpyrimidine, as a member of this vital class, presents an intriguing subject for molecular exploration. Understanding its electronic structure, reactivity, and potential for intermolecular interactions is paramount for harnessing its therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular characteristics of 2-propionylpyrimidine. We move beyond mere procedural descriptions to explain the causality behind computational choices, grounding theoretical predictions in the principles of quantum chemistry and molecular mechanics. Our objective is to furnish a robust framework for in silico analysis, enabling the rational design of novel pyrimidine-based therapeutics.

Molecular Geometry and Tautomeric Landscapes

The foundational step in any computational study is the accurate determination of the molecule's most stable three-dimensional structure. For 2-propionylpyrimidine, a critical consideration is the potential for keto-enol tautomerism, a phenomenon observed in related β-dicarbonyl systems.[5][6] The equilibrium between the keto and enol forms can significantly influence the molecule's chemical properties, including its reactivity and ability to act as a hydrogen bond donor or acceptor.

Computational studies on the analogous compound, 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have demonstrated that the enol tautomer is stabilized by a strong intramolecular hydrogen bond, a finding confirmed by both X-ray crystallography and NMR spectroscopy.[5][6] Density Functional Theory (DFT) calculations are the primary tool for investigating this equilibrium. By optimizing the geometry of both tautomers and calculating their relative energies, one can predict the predominant form under physiological conditions. The transition state connecting the two forms can also be calculated to determine the energy barrier for interconversion.[5][6]

Caption: Keto-Enol tautomerism in 2-propionylpyrimidine.

Quantum Chemical Analysis: Decoding Electronic Behavior

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of a molecule. DFT, particularly using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), offers a reliable balance between computational cost and accuracy for organic molecules.[5][7][8]

The Computational Workflow

A standard workflow involves a sequence of calculations, each building upon the last. First, the molecule's geometry is optimized to find the minimum energy conformation. A frequency calculation is then performed on the optimized structure; the absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[7] From this validated structure, various electronic properties are derived.

Caption: Standard workflow for quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[3][9] The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[3][7] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability.[3][9][10] For pyrimidine derivatives, studies have shown that charge transfer often occurs within the molecule, and the HOMO-LUMO gap is a good indicator of this potential.[3]

| Parameter | Formula | Interpretation | Reference |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | [3][9] |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | [3][7] |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | [3][7] |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | [3] |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons to itself. | [3][7] |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.[11] Red- and yellow-coded regions indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue-coded regions indicate positive potential (electron-poor) and are sites for nucleophilic attack.[3][11] For 2-propionylpyrimidine, MEP analysis would likely highlight the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen as regions of negative potential, making them key sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and charge distribution.[12] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.[13] This analysis can confirm the presence and strength of intramolecular hydrogen bonds in the enol tautomer and reveal hyperconjugative effects that contribute to overall molecular stability.[12][13]

Spectroscopic Analysis: Bridging Theory and Experiment

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating vibrational frequencies, NMR chemical shifts, and electronic transitions, we can validate experimental findings and assign spectral features with high confidence.

-

Vibrational Spectroscopy (FT-IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule.[14] Comparing the calculated spectrum with the experimental one helps in the assignment of complex vibrational modes. For pyrimidine, studies have shown that intermolecular interactions like hydrogen bonding can cause characteristic blue shifts (shifts to higher energy) in certain ring modes, a phenomenon that can be accurately modeled computationally.[12]

-

NMR Spectroscopy (¹H & ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical values, when correlated with experimental data, are crucial for confirming the correct structure, especially for distinguishing between tautomers.[5] For instance, the enolic proton in related compounds gives a characteristic downfield signal in the ¹H NMR spectrum, which can be predicted computationally.[6]

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.[8] This analysis is directly related to the HOMO-LUMO gap, as the primary electronic transition is often from the HOMO to the LUMO.[3][10]

Molecular Docking: Predicting Biological Interactions

Given the broad biological activity of pyrimidine derivatives, molecular docking is a crucial computational technique to predict and analyze the binding of 2-propionylpyrimidine to protein targets.[1][15] Docking simulations place a ligand into the binding site of a receptor and score the interaction, typically as a binding energy in kcal/mol, to estimate binding affinity.[16][17]

Potential Therapeutic Targets

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein families.[18] Potential targets for 2-propionylpyrimidine derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and established targets in cancer therapy.[15]

-

Proteases: Such as the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[19][20]

-

Topoisomerases and HSP90: Important targets in oncology, involved in DNA replication and protein folding, respectively.[21]

Step-by-Step Molecular Docking Protocol

The following protocol outlines a standard workflow using widely accepted tools like AutoDock.[16][17] This system is self-validating; a crucial first step is to remove the native ligand from a crystal structure, re-dock it, and confirm that the predicted pose is very close to the experimental one (RMSD < 2.0 Å).[15]

-

Ligand Preparation:

-

Draw the 2D structure of 2-propionylpyrimidine (likely the more stable tautomer predicted by DFT) using software like ChemDraw.

-

Convert the 2D structure to a 3D model and perform energy minimization using a program like Chem3D or Avogadro.

-

Save the structure in a suitable format (e.g., .pdb or .mol2).

-

Use AutoDock Tools to assign charges (e.g., Gasteiger charges), merge non-polar hydrogens, and define rotatable bonds, saving the final structure as a .pdbqt file.[16]

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16][17]

-

Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

-

Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.[17]

-

Save the prepared protein as a .pdbqt file.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire active site of the protein. The coordinates are often centered on the position of the original co-crystallized ligand.[17]

-

-

Docking Execution:

-

Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm (LGA).[17] This algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding modes.

-

Set the number of runs to a high value (e.g., 100) to ensure thorough sampling of the conformational space.[17]

-

-

Analysis of Results:

-

Analyze the output to identify the binding pose with the lowest predicted binding energy.

-

Visualize the ligand-protein complex using software like PyMOL or Discovery Studio to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the active site.

-

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. youtube.com [youtube.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of the 2-Acylpyrimidine Moiety

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a vast array of therapeutic agents.[1][2] When functionalized with an acyl group at the 2-position, the resulting 2-acylpyrimidine moiety becomes a highly versatile and reactive scaffold. Its unique electronic properties, born from the synergy between a π-deficient heterocycle and an electron-withdrawing carbonyl group, dictate a rich and nuanced chemical behavior. This guide provides a comprehensive exploration of the reactivity and stability of the 2-acylpyrimidine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the electronic underpinnings of its reactivity, detail key transformations, analyze stability considerations crucial for drug design, and provide validated experimental protocols.

The Electronic Landscape of the 2-Acylpyrimidine Core

To understand the reactivity of the 2-acylpyrimidine moiety, one must first appreciate the electronic nature of the parent pyrimidine ring. As a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, pyrimidine is classified as a π-deficient system.[3][4] This deficiency arises from the high electronegativity of the nitrogen atoms, which inductively withdraw electron density from the ring's carbon atoms.

Key Electronic Characteristics:

-

π-Deficiency: The electron density is significantly reduced at the C2, C4, and C6 positions, rendering them highly electrophilic. The C5 position is less affected and retains more benzenoid character.[4][5]

-

Weak Basicity: Compared to pyridine (pKa of conjugate acid ≈ 5.30), pyrimidine is a much weaker base (pKa ≈ 1.23). The second nitrogen atom deactivates the ring towards protonation.[3][4]

-

Activating Effect of the 2-Acyl Group: The introduction of an electron-withdrawing acyl group at the C2 position profoundly amplifies these electronic traits. It further depletes electron density from the pyrimidine ring and, critically, renders the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity is the primary driver of the moiety's characteristic reactivity.

The confluence of these factors makes the 2-acylpyrimidine a system primed for nucleophilic attack, both at the exocyclic carbonyl carbon and, under certain conditions, at the ring itself.

Patterns of Reactivity: A Tale of Two Electrophiles

The reactivity of 2-acylpyrimidines is dominated by two key electrophilic sites: the carbonyl carbon of the acyl group and the electron-deficient carbon atoms of the pyrimidine ring.

Nucleophilic Addition to the Carbonyl Group

This is the most facile and common reaction pathway for 2-acylpyrimidines. The carbonyl carbon is highly polarized and activated, making it an excellent substrate for a wide range of nucleophiles.[6][7] This reaction proceeds via a tetrahedral intermediate, transforming the sp² hybridized carbonyl carbon into an sp³ hybridized center.[7][8]

Caption: General mechanism of nucleophilic addition to a 2-acylpyrimidine.

Common Transformations:

-

Reduction to Alcohols: Treatment with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily reduces the carbonyl to a secondary alcohol. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents, offering greater functional group tolerance.[9]

-

Reaction with Organometallics: Grignard (RMgX) and organolithium (RLi) reagents attack the carbonyl carbon to form tertiary alcohols after an acidic workup. These reactions require strictly anhydrous conditions to prevent quenching of the organometallic reagent.[10][11]

-

Formation of Imines and Hemiaminals: Primary amines react to form imines, while secondary amines can yield enamines.[11] Notably, the strong electron-withdrawing nature of the pyrimidine ring can stabilize hemiaminal intermediates, which are typically transient. Stable hemiaminals have been isolated from reactions between 2-aminopyrimidines and certain aldehydes.[12]

Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, 2-acylpyrimidines can exist in equilibrium with their enol tautomers. The acidity of the α-protons is significantly enhanced by both the adjacent carbonyl and the powerfully electron-withdrawing pyrimidine ring.[13]

Caption: Keto-enol equilibrium in 2-acylpyrimidine systems.

While the keto form generally predominates in aqueous solutions, the enol content can be significant and is influenced by solvent polarity.[13][14] The resulting enol or enolate is a potent nucleophile, enabling α-functionalization reactions such as alkylations and aldol condensations.

Nucleophilic Aromatic Substitution (SNAr)

The π-deficient pyrimidine ring is susceptible to SNAr, a reaction facilitated by the presence of a good leaving group and strong electron-withdrawing substituents.[1][3] The 2-acyl group is a powerful activating group for SNAr at the C4 and C6 positions. If a leaving group (e.g., a halide) is present at these positions, it can be readily displaced by nucleophiles.

It is noteworthy that modifying the 2-acyl group itself into a sulfonyl group (2-sulfonylpyrimidine) creates a highly effective electrophile for SNAr directly at the C2 position, a strategy leveraged for chemoselective protein arylation.[15]

Stability Profile: A Critical Consideration for Drug Development

The very electronic features that make 2-acylpyrimidines reactive also render them susceptible to degradation under certain conditions. A thorough understanding of their stability is paramount for their application in medicinal chemistry.

Hydrolytic Stability

The principal stability concern for 2-acylpyrimidines is hydrolysis of the acyl C-C bond or the C-N bond of the pyrimidine ring. The electrophilic carbonyl carbon is vulnerable to attack by water or, more rapidly, hydroxide ions.

-

Alkaline Hydrolysis: Under basic conditions, hydroxide attack on the carbonyl carbon can lead to cleavage, ultimately yielding the corresponding 2-pyrimidinecarboxylate or 2-hydroxypyrimidine. The rate of hydrolysis is highly dependent on the electronic nature of other substituents on the ring.[16]

-

Acidic Hydrolysis: In strong acid, protonation of a ring nitrogen can further activate the carbonyl group towards nucleophilic attack by water.

The hydrolytic lability of this moiety is a critical parameter to assess during drug development, as it directly impacts shelf-life and in vivo bioavailability.

Table 1: Factors Influencing the Stability of 2-Acylpyrimidines

| Factor | Effect on Stability | Rationale |

| pH | Decreased stability at high and low pH | Susceptibility to base- and acid-catalyzed hydrolysis. |

| Steric Hindrance | Increased stability | Bulky groups near the carbonyl can sterically shield it from nucleophilic attack by water/hydroxide. |

| Electron-Donating Groups | Increased stability | EDGs on the pyrimidine ring can partially offset the ring's π-deficiency, slightly deactivating the carbonyl. |

| Electron-Withdrawing Groups | Decreased stability | EWGs on the pyrimidine ring exacerbate the carbonyl's electrophilicity, increasing its susceptibility to hydrolysis.[16] |

Reductive Stability

While the acyl group is readily reduced, the pyrimidine ring itself is more robust. Catalytic hydrogenation under harsh conditions (high pressure, aggressive catalysts) can reduce the aromatic ring, but this is not a typical liability under standard synthetic or physiological conditions. However, the potential for reductive cleavage of bicyclic systems containing a pyrimidine ring has been noted under specific, potent reducing conditions.[17]

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing a reliable framework for the synthesis and analysis of 2-acylpyrimidines.

Protocol 1: Synthesis of 2-Acetylpyrimidine via Grignard Reaction

This protocol describes the synthesis from a commercially available precursor, 2-cyanopyrimidine. The causality for this choice is the direct and generally high-yielding conversion to the desired ketone.

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0 °C.

-

Grignard Formation: In the dropping funnel, prepare methylmagnesium bromide (1.1 eq) in diethyl ether.

-

Precursor Addition: Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous THF (20 mL) and add it to the reaction flask.

-

Reaction: Add the Grignard reagent dropwise to the pyrimidine solution, maintaining the temperature below 5 °C. Stir at this temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The absence of the nitrile starting material validates the completion of the addition step.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Validation Checkpoint 2: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The expected spectral data serves as the final validation of the protocol's success.

Protocol 2: NaBH₄ Reduction of 2-Acetylpyrimidine

This protocol details the selective and mild reduction of the ketone to the corresponding secondary alcohol. The choice of NaBH₄ is based on its chemoselectivity for the carbonyl over the pyrimidine ring and its operational simplicity.[9]

Caption: Experimental workflow for the reduction of 2-acetylpyrimidine.

Methodology:

-

Dissolution: Dissolve 2-acetylpyrimidine (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

-

Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting material. Complete consumption of the starting material validates the reaction's endpoint.

-

Quenching: Cool the mixture to 0 °C and carefully quench the excess NaBH₄ by adding acetone (5 mL), followed by water (10 mL).

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-(pyrimidin-2-yl)ethanol.

Conclusion

The 2-acylpyrimidine moiety is a privileged scaffold characterized by a high degree of reactivity centered on its electrophilic carbonyl group. This reactivity, a direct consequence of the pyrimidine ring's inherent π-deficiency, allows for a plethora of synthetic transformations, making it an invaluable intermediate in the construction of complex molecular architectures. However, this same electronic profile introduces a liability towards hydrolysis, a critical parameter that must be carefully managed and evaluated in the context of drug design and development. By understanding the fundamental principles of its electronic structure, reactivity patterns, and stability profile, researchers can effectively harness the synthetic potential of 2-acylpyrimidines while mitigating their inherent instabilities, paving the way for the discovery of novel therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. scialert.net [scialert.net]

- 6. pharmdguru.com [pharmdguru.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of Pyrimidine Ketones: A Technical Guide for Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents and natural products.[1][2] When functionalized with a ketone moiety, this privileged scaffold unlocks a vast and diverse chemical space with significant potential for drug discovery. This guide provides an in-depth exploration of the chemical space of pyrimidine ketones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access this chemical class, explore their structure-activity relationships (SAR), and highlight their applications, with a particular focus on their role as potent kinase inhibitors. This document is designed to be a practical and comprehensive resource, bridging fundamental chemistry with real-world applications in the pharmaceutical industry.

The Significance of the Pyrimidine Ketone Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, present in nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[3][4] Its inherent chemical properties, including its π-deficient nature, make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[5][6] The introduction of a ketone group onto the pyrimidine ring provides a crucial handle for both synthetic diversification and biological interaction. The carbonyl group can act as a hydrogen bond acceptor, a key feature for binding to enzyme active sites, and its reactivity allows for a plethora of chemical transformations to explore the surrounding chemical space.

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][7][8][9] Notably, the pyrimidine scaffold is a recurring motif in a multitude of FDA-approved drugs, underscoring its therapeutic relevance.[10] The exploration of pyrimidine ketones, therefore, represents a fertile ground for the discovery of novel therapeutic agents.

Charting the Chemical Space: Structural Diversity and Key Motifs

The chemical space of pyrimidine ketones is defined by the substitution patterns on the pyrimidine ring and the nature of the acyl group. The positions on the pyrimidine ring (2, 4, 5, and 6) offer distinct electronic environments, influencing the reactivity and biological activity of the resulting ketone.

-

Position of the Ketone: The placement of the acyl group at the 2-, 4-, or 5-position significantly impacts the molecule's properties. For instance, acyl groups at the 2- and 4-positions are directly influenced by the ring nitrogens, affecting their electrophilicity.[11]

-

Ring Substituents: The nature and position of other substituents on the pyrimidine ring (e.g., amino, hydroxyl, alkyl, aryl groups) are critical for modulating the molecule's physicochemical properties (solubility, lipophilicity) and its interaction with biological targets. These substituents can be strategically introduced to optimize potency, selectivity, and pharmacokinetic profiles.[3][12]

-

Acyl Group Variation: The R group of the ketone (R-C=O) provides a major vector for diversification. Varying this group from simple alkyl or aryl moieties to more complex heterocyclic systems allows for fine-tuning of the molecule's shape, size, and electronic properties to achieve desired biological activity.

Synthetic Strategies for Accessing Pyrimidine Ketones

A multitude of synthetic methodologies have been developed to construct the pyrimidine ketone scaffold. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Condensation Reactions

The cornerstone of pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species.[13]

-

The Biginelli Reaction: This well-established one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[12][14] While not directly yielding ketones in all variations, modifications of this reaction can be employed.

Modern Catalytic and Multi-component Approaches

Recent advances in organic synthesis have provided more efficient and versatile methods for constructing pyrimidine ketones.

-

Copper-Catalyzed Cyclization: Copper catalysts have proven effective in promoting the cyclization of ketones with nitriles to afford diversely functionalized pyrimidines.[13][15][16] This method offers a broad substrate scope and good functional group tolerance.

-

[3+3] Annulation Reactions: The annulation of amidines with α,β-unsaturated ketones is a powerful strategy for constructing the pyrimidine ring.[13][17] This approach allows for the direct incorporation of a pre-functionalized ketone moiety.

-

Oxidative Annulation: An oxidative annulation strategy involving anilines, aryl ketones, and a methine equivalent like DMSO can be used to synthesize 4-arylpyrimidines.[15]

Experimental Protocol: Copper-Catalyzed Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol provides a general procedure for the synthesis of a pyrimidine ketone derivative via a copper-catalyzed reaction of a ketone with a nitrile, a method noted for its efficiency and broad applicability.[13][15][16]

Materials:

-

Substituted ketone (1.0 mmol)

-

Substituted nitrile (2.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium tert-butoxide (KOtBu) (2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Nitrogen atmosphere

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the substituted ketone (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium tert-butoxide (2.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the tube, followed by the substituted nitrile (2.5 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimidine ketone.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Pyrimidine Ketones in Drug Discovery: A Focus on Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][18] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonding interactions with the hinge region of the kinase active site.[10][19]

The ketone functionality in pyrimidine ketones can serve multiple purposes in kinase inhibition:

-